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Compound Name: Methyl 3-isothiocyanatopropionate
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Cat. No.: B103931

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional
Reagent
Methyl 3-isothiocyanatopropionate (CAS No. 18967-35-6) is a heterobifunctional organic

compound distinguished by the presence of two highly versatile reactive groups: an

electrophilic isothiocyanate (-N=C=S) and a methyl ester (-COOCH₃). This unique structural

arrangement makes it an invaluable tool in chemical biology, drug development, and synthetic

chemistry. The isothiocyanate group provides a selective handle for reaction with primary and

secondary amines, forming stable thiourea linkages, while the methyl ester can be hydrolyzed

to a carboxylic acid, enabling a secondary set of coupling reactions. This guide provides a

comprehensive overview of its properties, synthesis, reactivity, and key applications, offering

field-proven insights for its effective utilization in a research setting.

Part 1: Physicochemical and Spectroscopic Profile
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A thorough understanding of a reagent's physical and analytical characteristics is fundamental

to its successful application.

1.1: Core Properties
The essential physicochemical properties of Methyl 3-isothiocyanatopropionate are

summarized below.

Property Value Source(s)

CAS Number 18967-35-6 [1]

Molecular Formula C₅H₇NO₂S [1]

Molecular Weight 145.18 g/mol [1]

Appearance Yellow Liquid [2]

Odor Irritating [2]

1.2: Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the reagent.
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Spectroscopic Data Interpretation Source

Mass Spectrum (EI)

Molecular Ion (M⁺) peak at m/z

= 145, consistent with the

molecular weight.

[1]

Infrared (IR) Spectrum

Strong, characteristic

absorption band around 2000-

2200 cm⁻¹ for the

isothiocyanate (-N=C=S)

asymmetric stretch. A

prominent peak around 1740

cm⁻¹ corresponds to the ester

carbonyl (C=O) stretch.

[1]

¹H NMR (Predicted)

~3.7 ppm (s, 3H): Methyl

protons of the ester (-OCH₃).

~3.8 ppm (t, 2H): Methylene

protons adjacent to the

isothiocyanate group (-CH₂-

NCS). ~2.8 ppm (t, 2H):

Methylene protons adjacent to

the carbonyl group (-CH₂-

COOCH₃).

N/A

¹³C NMR (Predicted) ~172 ppm: Carbonyl carbon of

the ester (C=O). ~130 ppm:

Central carbon of the

isothiocyanate (-N=C=S).

Note: This signal is often broad

or of low intensity due to

quadrupolar broadening by the

adjacent ¹⁴N nucleus.[3] ~52

ppm: Methyl carbon of the

ester (-OCH₃). ~43 ppm:

Methylene carbon adjacent to

the isothiocyanate (-CH₂-

NCS). ~33 ppm: Methylene

[4][5][6]
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carbon adjacent to the

carbonyl (-CH₂-CO).

Note: Predicted NMR shifts are based on standard chemical shift values for similar functional

groups. Actual values may vary depending on the solvent and experimental conditions.[5]

Part 2: Synthesis and Core Reactivity
The utility of Methyl 3-isothiocyanatopropionate stems directly from its synthesis and the

predictable reactivity of its isothiocyanate moiety.

2.1: Synthesis Pathway
Isothiocyanates are commonly synthesized from primary amines. A prevalent method involves

the reaction of a primary amine with carbon disulfide in the presence of a base to form a

dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the

final isothiocyanate product.[7][8]
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Step 1: Dithiocarbamate Formation

Step 2: Desulfurization

Primary Amine
(e.g., Methyl β-alaninate)

Dithiocarbamate Salt
(Intermediate)

+ CS₂

Carbon Disulfide (CS₂) Organic Base
(e.g., Et₃N)

Base

Dithiocarbamate SaltDesulfurizing Agent
(e.g., DMT/NMM/TsO⁻)

Methyl 3-isothiocyanatopropionate

Elimination

Click to download full resolution via product page

General synthesis pathway for isothiocyanates.

This "one-pot," two-step procedure is efficient and adaptable for various substrates.[7] The

choice of desulfurizing agent is critical; modern reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-

yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) offer high yields under mild

conditions.[8]

2.2: The Chemistry of the Isothiocyanate Group
The defining feature of Methyl 3-isothiocyanatopropionate is the electrophilic carbon atom of

the -N=C=S group. This carbon is highly susceptible to nucleophilic attack, particularly by

unprotonated primary and secondary amines, such as the ε-amino group of lysine residues in

proteins.[9] This reaction proceeds rapidly under physiological or slightly basic conditions to

form a highly stable thiourea bond.
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Methyl 3-isothiocyanatopropionate
R'-N=C=S

Thiourea Adduct
(Stable Linkage)

Primary/Secondary Amine
(R-NH₂)

Nucleophilic Attack
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Reaction of isothiocyanate with an amine.

The causality for this selectivity lies in the hard and soft acids and bases (HSAB) theory.

Amines are considered "hard" nucleophiles and readily attack the "hard" electrophilic carbon of

the isothiocyanate. While "soft" nucleophiles like thiols can also react, the resulting

dithiocarbamate linkage is often less stable and can be reversible, allowing for potential

migration of the isothiocyanate to a more stable amine linkage.[9] This inherent reactivity

makes the isothiocyanate group an excellent choice for selectively labeling proteins at lysine

residues or the N-terminus.

Part 3: Applications in Drug Development and
Research
The dual functionality of Methyl 3-isothiocyanatopropionate opens a wide array of

applications, particularly in bioconjugation and as a synthetic building block.

3.1: Heterobifunctional Crosslinking
The molecule serves as a quintessential heterobifunctional crosslinker.

Amine Conjugation: The isothiocyanate end can be used to covalently attach the molecule to

a biomolecule, such as an antibody or other protein, via lysine residues.

Ester Hydrolysis: The methyl ester can then be hydrolyzed under basic conditions to yield a

terminal carboxylic acid.
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Secondary Coupling: This newly formed carboxylic acid can be activated (e.g., using

EDC/NHS chemistry) and coupled to another amine-containing molecule, effectively linking

two distinct entities.

This step-wise approach provides precise control over the conjugation process, which is critical

in constructing complex biomolecular architectures like Antibody-Drug Conjugates (ADCs).

Bioconjugation Workflow

Antibody (Ab)
+ Linker

Step 1: Thiourea Formation
(Ab-Linker-Ester)

Reaction at Lysine Step 2: Ester Hydrolysis
(Ab-Linker-COOH)

Base (e.g., NaOH) Step 3: EDC/NHS Activation
(Ab-Linker-NHS ester)

Activation Step 4: Couple to Drug
(Antibody-Drug Conjugate)

+ Drug-NH₂

Click to download full resolution via product page

Workflow for ADC construction using the linker.

3.2: Role in Medicinal Chemistry
Isothiocyanates are a well-established class of compounds with significant potential in cancer

therapy and prevention.[2][10][11] They are known to induce cell cycle arrest and apoptosis in

various cancer cell lines.[11] Methyl 3-isothiocyanatopropionate can be used as a starting

material to synthesize novel thiourea-containing compounds, a scaffold that is a cornerstone in

many pharmacologically active molecules. The ability to conjugate this molecule to targeting

moieties (like antibodies) could also be explored to deliver the isothiocyanate warhead

selectively to tumor cells, potentially enhancing its therapeutic index.[12]

Part 4: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and

rationales for their execution.

Protocol 1: Protein Labeling via Isothiocyanate-Amine
Reaction
This protocol describes the conjugation of Methyl 3-isothiocyanatopropionate to a protein

(e.g., an antibody) in an aqueous buffer system.
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Rationale: The reaction is performed at a slightly alkaline pH (8.0-9.0) to ensure that a

significant population of the target lysine ε-amino groups (pKa ~10.5) are deprotonated and

thus nucleophilic, while minimizing protein denaturation. A polar, aprotic co-solvent like DMF or

DMSO is used to dissolve the water-insoluble linker before its addition to the aqueous protein

solution.

Methodology:

Protein Preparation: Prepare a solution of the protein (e.g., 1-5 mg/mL) in a suitable buffer,

such as 100 mM sodium bicarbonate buffer, pH 8.5.

Linker Stock Solution: Prepare a fresh stock solution of Methyl 3-isothiocyanatopropionate
(e.g., 10-20 mM) in anhydrous dimethylformamide (DMF).

Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the stirring

protein solution. The final concentration of DMF should not exceed 5-10% (v/v) to maintain

protein integrity.

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at

4°C with gentle mixing.

Purification: Remove excess, unreacted linker and byproducts by size-exclusion

chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH

7.4).

Characterization: Confirm conjugation using techniques such as MALDI-TOF mass

spectrometry (to observe an increase in mass) or by monitoring the loss of primary amines

using a TNBSA assay.

Protocol 2: Hydrolysis of the Methyl Ester to a
Carboxylic Acid
This protocol details the conversion of the methyl ester on the conjugated linker to a reactive

carboxylic acid.

Rationale: Saponification (base-catalyzed ester hydrolysis) is an effective method for this

conversion.[13][14] A mild base like sodium hydroxide is used at a controlled concentration to
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cleave the ester without significantly damaging the protein conjugate. The reaction is typically

monitored over time to determine the optimal endpoint.

Methodology:

Prepare Conjugate: Start with the purified protein-linker conjugate from Protocol 1 in a low-

amine buffer (e.g., PBS).

pH Adjustment: Adjust the pH of the conjugate solution to ~10-11 by the dropwise addition of

a dilute NaOH solution (e.g., 0.1 M).

Hydrolysis: Incubate the reaction mixture at room temperature for 1-2 hours. Monitor the

reaction progress if possible (e.g., by HPLC if a small molecule model was used).

Neutralization and Buffer Exchange: Neutralize the solution by adding a dilute acid (e.g., 0.1

M HCl) to return the pH to 7.4. Immediately purify the conjugate via dialysis or a desalting

column into the desired buffer for the next step (e.g., MES buffer, pH 6.0, for EDC/NHS

chemistry).

Part 5: Safety and Handling
Scientific integrity demands a commitment to safety. Methyl 3-isothiocyanatopropionate is a

hazardous substance and must be handled with appropriate precautions.

Hazard Profile: Toxic if inhaled, harmful if swallowed or in contact with skin, and causes

severe skin and eye burns.[2]

Handling:

Always handle inside a certified chemical fume hood.[2]

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat,

and chemical splash goggles/face shield.[2]

Avoid breathing mists or vapors. Do not ingest.[2]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated

for corrosive materials.[2]
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First Aid:

Inhalation: Move the person to fresh air immediately.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes after

removing contaminated clothing.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Ingestion: Do NOT induce vomiting. Rinse mouth.

In all cases of exposure, seek immediate medical attention.[2]

Conclusion
Methyl 3-isothiocyanatopropionate, CAS 18967-35-6, is more than a mere chemical; it is an

enabling tool for innovation in life sciences. Its well-defined, orthogonal reactivity allows for the

controlled and sequential construction of complex bioconjugates. By understanding its

fundamental properties, reactivity, and handling requirements, researchers can confidently

deploy this reagent to build novel therapeutics, diagnostic tools, and probes to explore complex

biological systems.

References
Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]

Chuang, S.-E., et al. (2017). Isothiocyanates suppress the invasion and metastasis of tumors

by targeting FAK/MMP-9 activity. Oncotarget, 8(60), 102263–102277. [Link]

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl

propanoate. Retrieved from [Link]

Robertson, R. E. (1956). REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE

HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. Canadian Journal of

Chemistry, 34(10), 1269-1275. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.mdpi.com/1422-0067/23/22/13834
https://www.benchchem.com/product/b103931/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-methyl-3-isothiocyanatopropionate
http://www.orgsyn.org/demo.aspx?prep=cv3p0617
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5707086/
https://www.docbrown.info/page06/molecule_spectroscopy/spec13Cnmr04.htm
https://www.researchgate.net/publication/237190457_REACTIONS_OF_ARYLSULPHONIC_ESTERS_III_ON_THE_HYDROLYSIS_OF_METHYL_p-METHYLBENZENESULPHONATE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103931?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nakamura, T., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in

physiological conditions: plausible transformation of isothiocyanate from thiol to amine.

Chemical Research in Toxicology, 22(3), 536-542. [Link]

NIST. (n.d.). Methyl 3-isothiocyanatopropionate. NIST Chemistry WebBook. Retrieved

from [Link]

Grzybowska, J., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New

Desulfurization Reagent. Molecules, 25(20), 4791. [Link]

Hort, J. F., et al. (1964). U.S. Patent No. US3160649A. Google Patents.

Alemán, P. A., et al. (1999). Hydrolysis and saponification of methyl benzoates. Green

Chemistry, 1, 65-68. [Link]

Hellwig, M., et al. (2019). Free L-Lysine and Its Methyl Ester React with Glyoxal and

Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-

Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. Molecules, 24(15), 2769. [Link]

An, Y., et al. (2018). Chemical and Biochemical Perspectives of Protein Lysine Methylation.

Journal of the American Chemical Society, 140(8), 2667-2680. [Link]

Mata, R., et al. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

ARKIVOC, 2009(11), 16-25. [Link]

Szafraniec-Gorol, G., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a

New Desulfurization Reagent. Molecules, 25(20), 4791. [Link]

Singh, M., et al. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate.

Molecules, 27(18), 6033. [Link]

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from

[Link]

Roy, A., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for

improved cancer management. Frontiers in Pharmacology, 15. [Link]

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://doi.org/10.1021/tx8003906
https://www.benchchem.com/product/b103931/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-methyl-3-isothiocyanatopropionate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18967356
https://www.mdpi.com/1420-3049/25/20/4791
https://doi.org/10.1039/A809670H
https://www.mdpi.com/1420-3049/24/15/2769
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5832536/
https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/11/
https://www.researchgate.net/publication/344881076_Synthesis_of_Isothiocyanates_Using_DMTNMMTsO-_as_a_New_Desulfurization_Reagent
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504899/
https://www.compoundchem.com/2015/05/14/c13nmr/
https://www.frontiersin.org/articles/10.3389/fphar.2024.1354013/full
https://www.organic-chemistry.org/protectivegroups/carboxyl/methyl-esters.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103931?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Werneburg, M., et al. (2005). U.S. Patent No. US7119233B2. Google Patents.

LibreTexts Chemistry. (2022). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved

from [Link]

Wang, L., et al. (2013). A simple and straightforward synthesis of phenyl isothiocyanates,

symmetrical and unsymmetrical thioureas under ball mill. RSC Advances, 3, 19865-19870.

[Link]

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace

Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The

Journal of Physical Chemistry A, 119(3), 478-487. [Link]

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory

Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic

Chemist. Organometallics, 29(9), 2176-2179. [Link]

van Delft, F. L. (2018). Reactivity of the isothiocyanate group with cysteine and lysine.

ResearchGate. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. aacrjournals.org [aacrjournals.org]

2. mdpi.com [mdpi.com]

3. glaserr.missouri.edu [glaserr.missouri.edu]

4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical
shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/13.11%3A_Characteristics_of%C2%B9%C2%B3C_NMR_Spectroscopy
https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra43743a
https://pubs.acs.org/doi/10.1021/jo971176v
https://chemistry.mst.edu/media/academic/chemistry/documents/faculty-docs/glaser/glaser-jpca-2015-119-478.pdf
https://pubs.acs.org/doi/10.1021/om100106e
https://www.researchgate.net/publication/326884639_Reactivity_of_the_isothiocyanate_group_with_cysteine_and_lysine
https://www.benchchem.com/product/b103931?utm_src=pdf-custom-synthesis#bc-rfq
https://aacrjournals.org/mct/article/2/10/1045/234075/Selected-isothiocyanates-rapidly-induce-growth
https://www.mdpi.com/1422-0067/23/22/13834
https://glaserr.missouri.edu/vitpub/papers/JOC-Roman.pdf
https://www.docbrown.info/page06/spectra2/methyl-propanoate-nmr13c.htm
https://www.docbrown.info/page06/spectra2/methyl-propanoate-nmr13c.htm
https://www.docbrown.info/page06/spectra2/methyl-propanoate-nmr13c.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103931?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. compoundchem.com [compoundchem.com]

6. chem.libretexts.org [chem.libretexts.org]

7. researchgate.net [researchgate.net]

8. mdpi.com [mdpi.com]

9. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions:
plausible transformation of isothiocyanate from thiol to amine - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-
9 activity - PMC [pmc.ncbi.nlm.nih.gov]

11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC
[pmc.ncbi.nlm.nih.gov]

12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for
improved cancer management [frontiersin.org]

13. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing)
[pubs.rsc.org]

14. arkat-usa.org [arkat-usa.org]

To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-
isothiocyanatopropionate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103931/docs#an-in-depth-technical-guide-to-methyl-
3-isothiocyanatopropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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